molecular formula C7H13N3O B14881825 1-(Azetidin-3-yl)-3-methylimidazolidin-2-one

1-(Azetidin-3-yl)-3-methylimidazolidin-2-one

Cat. No.: B14881825
M. Wt: 155.20 g/mol
InChI Key: MSTBQRLRMGOGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-3-methylimidazolidin-2-one is a heterocyclic compound that features both azetidine and imidazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylimidazolidin-2-one can be achieved through several methods. . This method is efficient but has inherent challenges that need to be addressed for successful synthesis.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing industry-oriented reactions like green oxidation in a microchannel reactor . This method is suitable for large-scale production due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)-3-methylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The azetidine ring is known to be a conformationally restricted component, which can interact with biological molecules in a unique manner. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3-methylimidazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and imidazolidinone. This duality provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-3-methylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-9-2-3-10(7(9)11)6-4-8-5-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTBQRLRMGOGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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